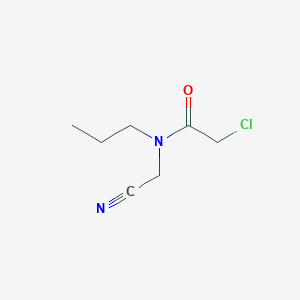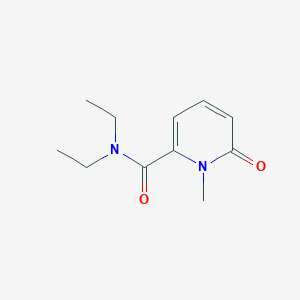![molecular formula C9H9NO3 B14584267 3-[(Methoxyimino)methyl]benzoic acid CAS No. 61471-42-9](/img/structure/B14584267.png)
3-[(Methoxyimino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methoxyimino)methyl]benzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxyimino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methoxyimino compounds. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions including hydrolysis, nitration, and subsequent reduction to introduce the methoxyimino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methoxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methoxyimino group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in the presence of methanol.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-[(Methoxyimino)methyl]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(Methoxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methoxyimino group.
3-Methylbenzoic acid: Contains a methyl group instead of the methoxyimino group.
3-Methoxy-4-methylbenzoic acid: Contains both methoxy and methyl groups.
Uniqueness
3-[(Methoxyimino)methyl]benzoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
61471-42-9 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-(methoxyiminomethyl)benzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-13-10-6-7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
JTRZQGHBKKIHDK-UHFFFAOYSA-N |
Kanonische SMILES |
CON=CC1=CC(=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)





![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

